Fmoc-2,4-dimethyl-dl-phenylalanine
Description
Contextualization within Unnatural Amino Acid Research Paradigms
The field of chemical biology continuously seeks to expand the chemical diversity of proteins beyond the canonical 20 amino acids. The introduction of unnatural amino acids (UAAs) into peptide chains is a fundamental strategy to achieve this, enabling the creation of peptides and proteins with novel structures, enhanced stability, and unique functionalities. Fmoc-2,4-dimethyl-DL-phenylalanine belongs to a class of UAAs characterized by modifications to the aromatic side chain of phenylalanine.
The dimethyl substitution on the phenyl ring introduces significant steric bulk, which can profoundly influence the conformational preferences of the peptide backbone. Unlike naturally occurring amino acids, this compound is a racemic mixture, containing both the D- and L-enantiomers. The incorporation of D-amino acids into peptides is a known strategy to increase their resistance to proteolytic degradation, a crucial aspect for the development of therapeutic peptides. nih.gov The ribosome generally discriminates against D-amino acids during protein synthesis, making chemical synthesis the primary route for their incorporation. nih.gov The presence of both enantiomers in the racemic mixture offers a unique avenue for creating complex peptide libraries with diverse stereochemical arrangements.
Significance in Contemporary Peptide Chemistry and Structural Biology
In peptide chemistry, the Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids into a peptide of any desired sequence. nih.gov this compound, like its L-enantiomer counterpart, serves as a key building block in SPPS. chemimpex.com The bulky dimethylphenyl side chain can be strategically incorporated into peptide sequences to enforce specific secondary structures, such as β-turns or helical folds. ias.ac.innih.gov These conformational constraints are critical for mimicking the bioactive conformations of natural peptides and for designing peptides with high receptor-binding affinity and specificity.
From a structural biology perspective, the incorporation of 2,4-dimethyl-DL-phenylalanine provides a means to probe the structure-activity relationships of peptides. By systematically replacing natural amino acid residues with this UAA, researchers can investigate the role of side-chain size and hydrophobicity in peptide folding, stability, and interaction with biological targets. The altered conformational landscape imposed by the dimethylphenyl group can lead to peptides with enhanced biological activity or altered signaling properties.
Overview of Academic Research Trajectories and Potential Translational Impact
Academic research involving Fmoc-protected dimethyl-phenylalanine derivatives is largely focused on the synthesis of novel peptides with potential therapeutic applications. The ability to create peptides with increased stability and defined conformations makes this UAA a valuable tool in drug discovery. chemimpex.com For instance, the synthesis of peptide libraries incorporating this amino acid allows for high-throughput screening to identify new lead compounds for various diseases. chemimpex.com
The translational impact of this research lies in the potential development of new peptide-based drugs with improved pharmacokinetic profiles. Peptides are attractive therapeutic agents due to their high specificity and low toxicity; however, their susceptibility to enzymatic degradation and poor membrane permeability often limit their clinical use. The incorporation of UAAs like 2,4-dimethyl-DL-phenylalanine can help overcome these limitations. While specific research on the DL-form is still emerging, the established utility of the L-enantiomer in creating peptides for applications ranging from drug development to biotechnology and protein folding research points to a promising future for its racemic counterpart. chemimpex.com
Interactive Data Tables
Below are tables summarizing key information for this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptides containing complex residues like 2,4-dimethyl-dl-phenylalanine. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. The steric bulk of the 2,4-dimethylphenyl group necessitates careful optimization of all steps, from protection strategies to coupling and deprotection, to achieve high-purity products. nih.gov
Fmoc/tBu Orthogonal Protection Strategy Integration
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy is the most widely adopted method for modern SPPS. csic.es This approach relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. csic.esnih.gov The key advantage of this strategy is its orthogonality; the Fmoc group can be selectively removed with a mild base (typically piperidine) without affecting the acid-sensitive side-chain protecting groups. nih.gov Final cleavage of the peptide from the resin and removal of all side-chain protectors is accomplished in a single step with a strong acid like trifluoroacetic acid (TFA). csic.es
When integrating a sterically demanding residue like Fmoc-2,4-dimethyl-dl-phenylalanine, the Fmoc/tBu strategy remains viable but requires consideration of the increased steric hindrance, which can impede both coupling and deprotection steps. The bulky nature of the dimethylphenyl side chain can slow down reaction kinetics, potentially leading to incomplete reactions and the formation of deletion sequences. nih.gov Therefore, adjustments to standard protocols are essential for a successful synthesis.
Optimization of Nα-Fmoc Deprotection Reagents and Reaction Conditions
The removal of the Nα-Fmoc group is a critical step that can be significantly hindered by bulky adjacent residues. Standard deprotection cocktails, such as 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), may require extended reaction times or elevated temperatures to ensure complete removal. researchgate.net However, prolonged exposure to basic conditions can promote undesirable side reactions. nih.gov
Alternative deprotection strategies are often employed to enhance efficiency and minimize side products. These can include:
Alternative Bases: Using stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations (e.g., 2%) can accelerate Fmoc removal. nih.gov Often, DBU is used in combination with a secondary amine like piperazine, which acts as a scavenger for the liberated dibenzofulvene (DBF) intermediate. nih.gov Other bases such as dipropylamine (B117675) (DPA) have also been investigated to reduce side reactions like aspartimide formation while maintaining efficient deprotection. acs.org
Optimized Solvent Systems: The choice of solvent impacts the swelling of the peptide-resin and the accessibility of reagents. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for disrupting peptide aggregation and improving reaction kinetics. researchgate.net
Increased Temperature: Microwave-assisted SPPS can significantly accelerate the deprotection step, often reducing the time from over ten minutes to just a few minutes. nih.gov
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| 20% Piperidine in DMF | 2 x 10 min, Room Temp | Standard, well-established | Slow for hindered residues; can promote side reactions with prolonged exposure | researchgate.net |
| 50% Piperidine in DMF | 1 x 10-20 min, Room Temp | More aggressive for faster removal | Increased risk of base-catalyzed side reactions | researchgate.net |
| 2% DBU / 5% Piperazine in NMP | 2 x 5 min, Room Temp | Very fast; reduces diketopiperazine formation | DBU is a strong, non-nucleophilic base requiring a scavenger | nih.gov |
| 25% Dipropylamine (DPA) in DMF | 2 x 5 min, 60°C | Reduces aspartimide formation compared to piperidine | May require elevated temperatures for optimal performance | acs.org |
Strategies for Mitigating Undesired Side Reactions in Peptide Assembly
The chemical environment of SPPS can lead to several side reactions that compromise the purity and yield of the target peptide. While some reactions are sequence-specific, the presence of a bulky residue like 2,4-dimethyl-dl-phenylalanine can influence the local conformation of the peptide chain and exacerbate certain problems.
Aspartimide formation is a major side reaction that occurs at aspartic acid (Asp) residues, particularly in Asp-Gly, Asp-Asn, or Asp-Ser sequences. nih.goviris-biotech.de It is initiated by the nucleophilic attack of the backbone nitrogen on the side-chain ester of Asp, a reaction promoted by the basic conditions of Fmoc deprotection. iris-biotech.de This process leads to a succinimide (B58015) ring intermediate that can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, often with racemization at the Asp α-carbon. nih.goviris-biotech.de
Although not directly involving this compound, if this residue is placed adjacent to an Asp, its steric bulk could potentially influence the backbone conformation in a way that either hinders or promotes aspartimide formation. Standard control strategies focus on the Asp residue itself, including:
Bulky Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) ester on the Asp side chain with bulkier groups like 3-methyl-3-pentyl (OMpe) or 2,4-dimethyl-3-pentyl (ODmcp) can sterically hinder the cyclization reaction. peptide.com
Backbone Protection: Introducing a temporary, sterically hindering protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the initial nucleophilic attack. peptide.com
Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid. It is a significant risk during the coupling step, where the carboxylic acid of the incoming amino acid is activated. peptide.com The activated species, particularly for urethane-protected amino acids, can form a symmetric oxazolone (B7731731) intermediate, which readily loses its stereochemistry. nih.gov While all amino acids are susceptible, some, like Cys and His, are particularly prone to racemization. peptide.com
For this compound, which is supplied as a racemic (dl) mixture, the primary concern is to prevent the racemization of other chiral amino acids within the peptide sequence during the coupling of this bulky residue. The slow coupling kinetics associated with sterically hindered amino acids can increase the lifetime of the activated species, thereby increasing the risk of racemization for the incoming residue. highfine.com
Strategies to suppress racemization include:
Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) when used with racemization-suppressing additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective. bachem.com Aminium/uronium salt reagents like HATU are highly efficient but must be used with a weak, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize racemization. highfine.comacs.org
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (HOAt, 6-Cl-HOBt, OxymaPure) form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone. peptide.comsigmaaldrich.com
| Coupling System (Reagent + Additive) | Base | Key Characteristics | Reference |
|---|---|---|---|
| DIC / OxymaPure | DIPEA / Collidine | Excellent for minimizing racemization; cost-effective. | bachem.comsigmaaldrich.com |
| HATU | DIPEA / Collidine | Highly efficient and fast, even for hindered couplings. HOAt-based. | acs.orgsigmaaldrich.com |
| HCTU | DIPEA / Collidine | More reactive than HBTU, good for difficult sequences. Cl-HOBt-based. | acs.org |
| COMU | DIPEA / Collidine | High coupling efficiency, safer (non-explosive), and very soluble. Oxyma-based. | bachem.comacs.org |
| Fmoc-AA-Fluoride | None required | Highly reactive species suitable for moderately hindered residues. | acs.org |
Implementation of Automated and Microwave-Assisted Synthesis Protocols
The difficulties associated with incorporating hindered amino acids like this compound have driven the adoption of advanced synthesis technologies. Automated peptide synthesizers offer high throughput and reproducibility, while microwave irradiation provides a powerful tool to overcome the high activation energy barriers of difficult coupling and deprotection reactions. nih.govresearchgate.net
Microwave-assisted SPPS (MA-SPPS) dramatically reduces synthesis times by efficiently heating the reaction mixture. cem.comamazonaws.com This allows for:
Rapid Couplings: Conventionally difficult couplings of bulky amino acids can be driven to completion in minutes instead of hours. researchgate.netamazonaws.com
Fast Deprotection: Nα-Fmoc removal can be accelerated, minimizing the peptide's exposure to basic conditions and thus reducing side reactions. nih.gov
Improved Purity: By driving reactions to completion, microwave energy helps to minimize the formation of deletion and truncated peptide impurities, resulting in a higher quality crude product. amazonaws.com
For a residue as demanding as this compound, a combination of an optimized coupling reagent (e.g., COMU or HATU), a racemization-suppressing base, and a microwave-assisted protocol provides the most robust strategy for achieving successful incorporation into a target peptide sequence. bachem.comresearchgate.net
Solution-Phase Synthetic Routes for this compound and its Derivatives
The most direct chemical synthesis of this compound involves a two-stage process: the synthesis of the core amino acid, 2,4-dimethyl-DL-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.
The synthesis of the precursor amino acid can be achieved through established methods, such as the Strecker synthesis starting from 2,4-dimethylbenzaldehyde (B100707) or the alkylation of an acylaminomalonate ester with 2,4-dimethylbenzyl halide. Following the preparation of racemic 2,4-dimethyl-DL-phenylalanine, the crucial step is the introduction of the Fmoc group. This is typically accomplished by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org The reaction is generally performed in an aqueous-organic solvent mixture, such as water/dioxane or water/ethanol, with an inorganic base like sodium bicarbonate to neutralize the acid generated during the reaction. rsc.org This procedure provides a reliable method for producing the target compound on a laboratory scale.
| Parameter | Condition | Purpose |
| Amino Acid | 2,4-dimethyl-DL-phenylalanine | The core structure to be protected. |
| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu wikipedia.org | Donates the Fmoc protecting group. |
| Solvent System | Water/Dioxane, Water/Ethanol rsc.org | To dissolve both the polar amino acid and the nonpolar Fmoc reagent. |
| Base | Sodium Bicarbonate, Sodium Carbonate | To maintain a basic pH and neutralize liberated acid (e.g., HCl). |
| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Workup | Acidification and Extraction | To protonate the carboxylic acid and isolate the final product. |
| A summary of typical conditions for the solution-phase N-Fmoc protection of amino acids. |
Enzymatic and Biocatalytic Pathways for Stereoselective Synthesis
For applications requiring enantiomerically pure forms (L- or D-) of the amino acid, enzymatic and biocatalytic methods offer unparalleled stereoselectivity. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly valuable enzymes for this purpose. frontiersin.org While PALs naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid, the reverse reaction—the asymmetric hydroamination of a substituted cinnamic acid—can be exploited for synthesis. frontiersin.org
| Component | Role | Example/Rationale |
| Enzyme | Phenylalanine Ammonia Lyase (PAL) | Catalyzes the stereoselective addition of ammonia to the C=C bond. nih.gov |
| Substrate | 2,4-dimethylcinnamic acid | The precursor molecule for the target amino acid. |
| Ammonia Source | Ammonium Hydroxide, Ammonium Carbonate | Provides the amino group for the hydroamination reaction. nih.gov |
| Solvent/Buffer | Aqueous buffer (e.g., Bicarbonate) | Maintains optimal pH (typically pH 9-10) for the enzymatic reaction. frontiersin.org |
| Process | Batch or Continuous Flow (with immobilized enzyme) novartis.com | Flow systems improve efficiency and catalyst recycling. |
| Key components for the biocatalytic synthesis of 2,4-dimethyl-phenylalanine using Phenylalanine Ammonia Lyase (PAL). |
Advanced Functionalization and Derivatization During Synthetic Procedures
The true utility of a non-proteinogenic amino acid like this compound often lies in its potential for further modification. Advanced synthetic procedures can be employed to introduce additional functionality, such as spectroscopic probes or diverse chemical groups, onto the molecule.
The incorporation of fluorescent probes into peptides is a powerful tool for studying protein-protein interactions, conformational changes, and localization within cells. nih.gov While the 2,4-dimethylphenyl side chain is not inherently fluorescent, it can be modified to carry a fluorescent tag. This is typically achieved by synthesizing a version of 2,4-dimethyl-phenylalanine that contains an additional, uniquely reactive functional group.
For instance, a precursor like 3-amino-2,4-dimethyl-DL-phenylalanine could be synthesized. The extra amino group on the phenyl ring can be selectively reacted with a fluorophore such as a Dansyl chloride or a 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivative before or after Fmoc protection of the alpha-amino group. An alternative state-of-the-art strategy involves incorporating a bioorthogonal handle, such as an azide (B81097) group (e.g., 3-azido-2,4-dimethyl-phenylalanine). nih.gov This azido-functionalized amino acid can be seamlessly carried through Fmoc-SPPS, and the resulting peptide can then be selectively labeled with a cyclooctyne- or alkyne-modified fluorescent dye via copper-free or copper-catalyzed "click chemistry". nih.gov This approach ensures that the probe is attached at a precise, predetermined location.
| Probe/Tag Family | Reactive Functional Group on Amino Acid | Resulting Linkage |
| Dansyl, NBD, Fluorescein | Amine (-NH₂) | Sulfonamide, Amide |
| Coumarin, Rhodamine | Carboxylic Acid (-COOH) | Amide, Ester |
| Alkyne- or Cyclooctyne-Dyes | Azide (-N₃) | Triazole (via Click Chemistry) nih.gov |
| Maleimide-Dyes | Thiol (-SH) | Thioether |
| Strategies for attaching spectroscopic probes to a functionalized phenylalanine derivative. |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a robust method for modifying the side chains of amino acids directly. mdpi.comnih.gov This strategy allows for the creation of a diverse library of phenylalanine derivatives from a common precursor.
A highly effective approach involves the Suzuki-Miyaura coupling of an Fmoc-protected halophenylalanine, such as Fmoc-4-iodo-L-phenylalanine, with a boronic acid or boronate ester. nih.gov To generate a precursor for the title compound, one could couple Fmoc-4-iodo-L-phenylalanine with 2,4-dimethylphenylboronic acid. The reaction is typically catalyzed by a palladium complex [e.g., Pd(PPh₃)₄ or PdCl₂(dppf)] in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃). mdpi.com Careful selection of reaction conditions, such as using milder temperatures (<80°C) and non-aqueous solvents (e.g., THF or t-amyl alcohol), is crucial to prevent the premature cleavage of the base-labile Fmoc group during the coupling process. mdpi.com This methodology is not limited to a single substitution and can be used to generate a vast array of biaryl amino acids for structure-activity relationship studies by simply changing the boronic acid coupling partner. scite.airesearchgate.net
| Parameter | Example Reagent/Condition | Purpose/Consideration |
| Aryl Halide | Fmoc-4-iodo-phenylalanine | The electrophilic coupling partner. |
| Boronic Acid/Ester | 2,4-dimethylphenylboronic acid | The nucleophilic partner, introduces the desired aryl group. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) mdpi.com | Catalyzes the C-C bond formation. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ mdpi.com | Activates the boronic acid and facilitates the catalytic cycle. |
| Solvent | THF, Dioxane, t-Amyl Alcohol | Non-aqueous solvent to preserve the Fmoc group. |
| Temperature | 40-80 °C mdpi.com | Optimized to achieve coupling without Fmoc deprotection. |
| Typical conditions for Suzuki-Miyaura cross-coupling to synthesize Fmoc-protected arylphenylalanines. |
Advanced Applications in Peptide and Biomolecular Engineering
Design and Synthesis of Bioactive Peptides and Peptidomimetics
The incorporation of non-natural amino acids like 2,4-dimethyl-dl-phenylalanine is a key strategy in designing bioactive peptides and peptidomimetics with novel characteristics.
The structure of Fmoc-phenylalanine derivatives can influence the formation of higher-order structures like fibrils and hydrogels. nih.govmdpi.com For instance, the assembly properties of Fmoc-phenylalanine can be significantly enhanced by adding various substituents to the benzyl (B1604629) side chain. nih.gov The dimethyl substitution pattern in Fmoc-2,4-dimethyl-dl-phenylalanine is expected to influence the packing of peptide chains, potentially leading to unique supramolecular structures. Studies on similar modified Fmoc-phenylalanines have shown that such substitutions can affect the diameter and morphology of self-assembled fibrils. nih.gov
The introduction of this compound can enhance the stability of peptides. chemimpex.com The bulky side chain can restrict the conformational freedom of the peptide backbone, leading to more stable secondary structures. Furthermore, modifications to amino acids can be instrumental in improving their function or stability, which is critical in the development of biocatalysts and enzymes. chemimpex.com
The unique structure of this compound, with its bulky side chains, can significantly influence the biological activity and specificity of the peptides it is incorporated into. chemimpex.com Altering the side chain of an amino acid can lead to the development of novel pharmaceuticals, especially in targeted therapies where such modifications can enhance drug efficacy. chemimpex.com By changing the shape and electronic distribution of the amino acid side chain, peptides can be designed to have altered binding affinities and specificities for their biological targets, such as receptors or enzymes.
Combinatorial Chemistry and High-Throughput Peptide Library Generation
This compound is a valuable component in the synthesis of peptide libraries for high-throughput screening. chemimpex.com These libraries, consisting of a large number of different peptide sequences, are powerful tools for discovering new therapeutic agents. chemimpex.comchemimpex.com The compatibility of Fmoc chemistry with automated solid-phase peptide synthesis facilitates the efficient creation of these complex libraries. chemimpex.comnih.gov The inclusion of unique building blocks like this compound expands the chemical diversity of these libraries, increasing the probability of identifying peptides with desired biological activities.
| Fmoc-Amino Acid Derivative | Application Area | Key Advantage | Reference |
|---|---|---|---|
| This compound | High-Throughput Screening | Introduces unique bulky side chains, influencing biological activity and specificity. | chemimpex.com |
| General Fmoc-Amino Acids | Peptide Library Synthesis | Compatible with automated synthesis and modified peptides. | nih.gov |
| Fmoc-D-phenylalanine | Screening for Drug Candidates | Facilitates the discovery of new therapeutic compounds. | chemimpex.com |
Bioconjugation Strategies for Targeted Molecular Delivery Systems
While specific studies on the use of this compound in bioconjugation are not prevalent, the principles of using modified amino acids are relevant. Fmoc-protected amino acids can be incorporated into peptides that are later conjugated to other molecules, such as drugs, imaging agents, or targeting moieties. These bioconjugates are crucial for creating advanced systems like biosensors and diagnostic tools. chemimpex.com The unique chemical properties of the dimethyl-phenyl group could potentially be exploited for specific conjugation chemistries, although this remains an area for further research.
Development of Enzyme Inhibitors and Biologically Active Therapeutic Agents
There is currently no specific scientific literature available detailing the development of enzyme inhibitors or biologically active therapeutic agents using this compound. Research in this area for related Fmoc-amino acid derivatives suggests that the introduction of modifications to the phenyl ring can influence biological activity. rsc.org For instance, studies on other Fmoc-phenylalanine analogs have explored their potential as antibacterial agents. rsc.org However, without dedicated studies on the 2,4-dimethyl variant, its efficacy and potential as a therapeutic agent remain speculative.
Integration into Novel Biomaterials and Supramolecular Hydrogels
The integration of this compound into novel biomaterials and supramolecular hydrogels is not documented in the current body of scientific research. The self-assembly of Fmoc-amino acids into hydrogels is a well-established phenomenon, driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding between the amino acid moieties. proquest.commanchester.ac.uk The specific influence of the 2,4-dimethyl substitution on the phenyl ring on these interactions and the resulting material properties has not been reported.
Self-Assembled Supramolecular Hydrogel Formation and Structural Characterization
There are no published studies on the self-assembly and structural characterization of supramolecular hydrogels formed from this compound. For comparison, research on Fmoc-diphenylalanine (Fmoc-FF) shows that it self-assembles into nanofibers that entangle to form a hydrogel. nih.govmanchester.ac.uk The structure of these assemblies is often characterized using techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and circular dichroism (CD) spectroscopy. nih.govnih.gov The absence of such data for this compound means that the morphology and molecular arrangement within any potential hydrogel are unknown.
Mechanistic Studies of Gelation Kinetics and Material Properties
Detailed mechanistic studies, including gelation kinetics and the material properties of hydrogels derived from this compound, are not available in the scientific literature. The kinetics of hydrogel formation for other Fmoc-amino acids are known to be influenced by factors such as pH, temperature, and the presence of co-solvents. nih.gov The mechanical properties, such as stiffness and viscoelasticity, are typically characterized by rheology. cnr.it Without experimental data, the gelation behavior and mechanical characteristics of a hydrogel based on this compound cannot be described.
Applications in Sustained Drug Release and Biomedical Engineering
Due to the lack of research on hydrogels from this compound, there are no reported applications in sustained drug release or biomedical engineering for this specific compound. In the broader context, Fmoc-amino acid hydrogels are explored as vehicles for the controlled delivery of therapeutic molecules and as scaffolds for tissue engineering due to their biocompatibility and tunable properties. acs.orgresearchgate.netnih.govbohrium.com The potential of this compound in these fields remains an open area for future investigation.
Conformational Analysis and Structural Elucidation Studies
Investigating Side Chain Conformation and its Influence on Peptide Secondary and Tertiary Structures
The conformation of a peptide is largely defined by the torsional angles of its backbone (phi, ψ) and side chains (χ). The incorporation of non-coded amino acids with bulky side chains, such as 2,4-dimethyl-DL-phenylalanine, can introduce significant conformational constraints. nih.gov The two methyl groups on the phenyl ring, especially the one at the ortho position (position 2), create substantial steric hindrance. This steric clash restricts the free rotation of the side chain around the Cα-Cβ bond (χ1 angle), which in turn limits the accessible backbone conformations.
While standard amino acids like alanine (B10760859) can adopt a wide range of phi and psi angles consistent with various secondary structures, the steric bulk of the 2,4-dimethylphenyl group is expected to disfavor tightly packed helical structures. nih.gov For instance, the formation of a stable α-helix requires residues to adopt specific (φ, ψ) angles (approximately -60°, -45°), which may be sterically inaccessible due to clashes between the bulky side chain and the peptide backbone. nih.gov Conversely, this steric hindrance might favor more extended conformations, such as those found in β-sheets, or promote the formation of turns. Studies on peptides with other bulky side chains have shown that such residues can significantly alter the stability and type of secondary structure formed. nih.gov
Table 1: Predicted Influence of 2,4-dimethyl-DL-phenylalanine on Peptide Backbone Conformations
| Secondary Structure | Typical Phi (φ) Angles | Typical Psi (ψ) Angles | Probable Influence of 2,4-dimethyl-DL-phenylalanine |
| Right-handed α-helix | -57° to -70° | -47° to -50° | Sterically hindered; reduced propensity |
| β-sheet (parallel) | -119° | +113° | Permissible; may be favored due to extended conformation |
| β-sheet (antiparallel) | -139° | +135° | Permissible; may be favored due to extended conformation |
| Type II' β-turn (i+1) | +60° | +120° | Potentially accessible; steric constraints may influence turn type |
This table presents hypothetical influences based on established principles of steric hindrance in peptide conformational analysis. nih.gov
Analysis of Intra- and Intermolecular Hydrogen Bonding and Aromatic Interactions within Peptides and Aggregates
The self-assembly of peptides and their derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. manchester.ac.uk The Fmoc group itself is a powerful driver for self-assembly due to strong aromatic π-π interactions between the fluorenyl moieties. nih.gov
Intra- and Intermolecular Hydrogen Bonding: Hydrogen bonds between the amide backbone units (N-H···O=C) are fundamental to the formation of stable secondary structures like β-sheets, which are common in the self-assembly of Fmoc-amino acids. nih.govrsc.org While the 2,4-dimethylphenyl side chain does not directly participate in hydrogen bonding, its steric bulk can influence the geometry and stability of the backbone hydrogen-bonding network. nih.gov
Aromatic Interactions: Aromatic, or π-π, interactions are crucial for the stability of aggregates. acs.org These can occur between the Fmoc groups and between the phenyl side chains. manchester.ac.uk The introduction of two electron-donating methyl groups onto the phenylalanine ring increases its electron density and quadrupole moment, which could potentially enhance π-π stacking energy. rsc.org However, the steric hindrance from the methyl groups, particularly the ortho-methyl group, would likely prevent an ideal co-facial parallel-stacked arrangement. Instead, it would favor displaced or T-shaped (edge-to-face) interactions. researchgate.net Computational studies on various aromatic dimers have shown that binding energies are highly sensitive to such substitutions and the resulting geometries. nih.gov
Table 2: Modulation of Non-Covalent Interactions by the 2,4-dimethylphenyl Group
| Interaction Type | Participating Groups | Likely Modulation by 2,4-dimethyl Substitution | Rationale |
| Intermolecular H-Bonding | Peptide Backbone (C=O, N-H) | Indirectly affected | Steric hindrance from the side chain may alter the optimal geometry for β-sheet formation. nih.gov |
| π-π Stacking (Fmoc-Fmoc) | Fluorenyl groups | Minimally affected | The interaction is primarily between the large Fmoc groups. |
| π-π Stacking (Aromatic-Aromatic) | 2,4-dimethylphenyl rings | Significantly altered | Enhanced electron density may increase attraction, but steric hindrance prevents optimal parallel stacking, favoring T-shaped or displaced geometries. rsc.orgresearchgate.net |
| Hydrophobic Interactions | 2,4-dimethylphenyl side chain | Enhanced | The addition of two methyl groups increases the hydrophobicity of the side chain, promoting aggregation in aqueous environments. |
Role of Fmoc-2,4-dimethyl-DL-phenylalanine in Inducing Specific Peptide Folds and Supramolecular Architectures
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into supramolecular structures, most notably hydrogels composed of entangled nanofibers. manchester.ac.uknih.govscispace.com This process is initiated by a trigger, such as a change in pH or a solvent switch, which leads to the aggregation of the molecules into β-sheet-rich fibrillar structures. manchester.ac.uknih.gov
The incorporation of 2,4-dimethyl-DL-phenylalanine is expected to have a marked influence on the resulting architecture. The increased hydrophobicity and altered π-stacking geometry of the side chain would modulate the packing of the peptides within the nanofiber. This could lead to changes in fiber morphology, such as diameter and persistence length, when compared to hydrogels formed from unsubstituted Fmoc-phenylalanine. scispace.com
Furthermore, the racemic nature of this compound introduces another layer of complexity. Self-assembly of racemic mixtures can result in different outcomes compared to their enantiomerically pure counterparts. In some cases, racemic mixtures form more robust hydrogels, while in others they are weaker. nih.gov This is because the packing of L- and D-amino acids together can lead to unique supramolecular arrangements that are inaccessible to the pure enantiomers. nih.gov Therefore, this compound would likely form a complex network of nanofibers with a distinct morphology and potentially different mechanical properties than either the pure L- or D-enantiomer.
Stereochemical Control and Chiral Purity in Peptide Design and Synthesis
Stereochemical purity is of paramount importance in peptide science, as the biological function and structural properties of a peptide are highly dependent on the chirality of its constituent amino acids. The compound , this compound, is a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. sigmaaldrich.com
Using a racemic mixture of a protected amino acid in solid-phase peptide synthesis (SPPS) results in the formation of a mixture of diastereomeric peptides at each coupling step. For example, synthesizing a simple dipeptide by coupling this compound to an L-amino acid would produce two different products: Fmoc-L-(2,4-diMe)Phe-L-Xaa and Fmoc-D-(2,4-diMe)Phe-L-Xaa. These diastereomers have different physical properties and can be extremely difficult to separate, complicating purification and characterization.
To achieve stereochemical control, it is essential to use enantiomerically pure starting materials. This requires either the asymmetric synthesis of the desired enantiomer (L or D) of 2,4-dimethylphenylalanine or the resolution of the racemic mixture. Chiral resolution can be achieved through several methods, including:
Fractional crystallization of diastereomeric salts: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Enzymatic resolution: Using an enzyme that selectively acts on one enantiomer.
Chiral chromatography: Separating the enantiomers on a chiral stationary phase.
The synthesis of enantiomerically pure non-natural amino acids is a critical step for their successful application in rational peptide design. nih.govresearchgate.net
Table 3: Stereochemical Considerations for this compound
| Aspect | Challenge | Strategy / Implication |
| Synthesis | Direct use of the DL-form in SPPS leads to a difficult-to-separate mixture of peptide diastereomers. | Resolution of the DL-amino acid is required before synthesis to obtain a single, well-defined peptide product. nih.gov |
| Chiral Purity | Ensuring the enantiomeric excess of the separated L- or D-form is high (>99%). | Utilization of high-precision analytical techniques like chiral HPLC to verify purity. |
| Structural Impact | Peptides with D-amino acids adopt different secondary and tertiary structures (e.g., left-handed helices) compared to their all-L counterparts. nih.gov | The choice of L- or D-enantiomer is a key design element for controlling peptide folding and function. |
| Self-Assembly | Co-assembly of L- and D-enantiomers can lead to unique, sometimes desirable, supramolecular structures and properties. nih.gov | For specific material applications, the controlled use of the racemic mixture could be a viable strategy. |
Advanced Derivatization and Site Specific Functionalization Strategies
Strategic Incorporation of Dimethyl-Substituted Phenylalanine Analogs into Peptides
The incorporation of unnatural amino acids is a key strategy for designing peptides with specific structural and functional characteristics. nih.gov The introduction of dimethyl-substituted phenylalanine analogs, such as 2',6'-dimethylphenylalanine (Dmp), serves as a powerful tool to create peptides with improved receptor-binding affinity and selectivity. nih.gov The methyl groups provide steric bulk, which can constrain the peptide's conformation and influence its interaction with biological targets. nih.gov
For example, in the field of opioid peptides, where the aromatic amino acids tyrosine and phenylalanine are crucial for receptor interaction, substituting the standard phenylalanine with Dmp has produced significant results. nih.gov Research has shown that replacing Phe³ with a Dmp residue in several opioid peptides led to analogs with enhanced receptor-binding affinity and selectivity. Conversely, the same substitution at the Phe⁴ position often resulted in markedly reduced affinity, demonstrating the high degree of positional sensitivity in peptide design. nih.gov This strategic placement of dimethyl-phenylalanine analogs highlights their utility in fine-tuning the pharmacological profile of bioactive peptides. nih.gov
Methodologies for Site-Specific Labeling and Bioconjugation on the Side Chain
Site-selective chemical modification of peptides and proteins is essential for developing improved therapeutics and research probes. chemrxiv.org While phenylalanine is one of the most challenging native amino acids to modify covalently due to its relatively inert side chain, several innovative methods have been developed. chemrxiv.orgchemrxiv.org
One promising approach involves photoredox C-H functionalization, which allows for the direct, site-selective modification of phenylalanine residues already present in a peptide sequence under mild conditions. chemrxiv.orgchemrxiv.org This technique has been successfully used to label peptides and proteins like insulin. chemrxiv.orgchemrxiv.org
An alternative and widely used strategy is to incorporate an unnatural amino acid (UAA) containing a unique reactive functional group that is orthogonal to the native amino acids. nih.gov For instance, p-acetyl-phenylalanine (pAcPhe), which contains a ketone group, can be genetically incorporated into proteins. This ketone handle can then be selectively reacted with hydroxylamine-functionalized probes or tags to achieve site-specific labeling through oxime ligation. nih.gov Similarly, other phenylalanine analogs with "clickable" functional groups, such as azides, can be used for bioconjugation via copper-catalyzed or strain-promoted cycloaddition reactions. These methods provide a precise way to attach fluorescent dyes, imaging agents, or other molecules to a specific location within a peptide or protein. acs.org
Development of Orthogonal Protecting Group Chemistry for Complex Molecular Architectures
The synthesis of complex peptides, especially those containing modified amino acids or requiring side-chain functionalization, depends on the concept of orthogonal protecting groups. nih.govresearchgate.net Orthogonality means that two or more protecting groups can be selectively removed under different chemical conditions, without affecting the others. iris-biotech.de This allows for precise control over which part of the molecule reacts at each step of the synthesis. nih.gov
In modern solid-phase peptide synthesis (SPPS), the most common orthogonal strategy is the Fmoc/tBu scheme. researchgate.netiris-biotech.de The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. chempep.com This group is stable to acids but is removed at the beginning of each coupling cycle using a mild base, typically piperidine (B6355638). iris-biotech.de
Simultaneously, reactive side chains of other amino acids in the sequence are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de These "permanent" side-chain protectors remain intact during the repetitive Fmoc deprotection steps but are removed all at once at the end of the synthesis during the final cleavage of the peptide from the resin, typically using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com
For more complex modifications, such as on-resin cyclization or side-chain labeling, additional "semi-permanent" protecting groups are needed. peptide.comsigmaaldrich.com Groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde can be used to protect the side chain of an amino acid like lysine. These groups are stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage, but they can be selectively removed on the resin using dilute hydrazine. sigmaaldrich.com This unmasks a specific site for modification while the rest of the peptide remains protected. peptide.comsigmaaldrich.com This multi-layered orthogonal protection scheme is fundamental to building complex molecular architectures. nih.gov
Rational Design of Modifications for Enhanced Biological Activities or Specific Probes
Rational design involves the deliberate, structure-based modification of molecules to achieve a desired function. numberanalytics.com In peptide science, this means altering the amino acid sequence or structure to enhance biological activity or to create specific probes for studying biological processes. nih.govrsc.org The use of chemically modified amino acids, like Fmoc-2,4-dimethyl-dl-phenylalanine, is a cornerstone of this approach. numberanalytics.com
Modifications can be designed to improve a peptide's therapeutic properties. For example, introducing unnatural amino acids can increase a peptide's stability against degradation by proteases, a major challenge for peptide-based drugs. nih.gov As seen with dimethyl-phenylalanine in opioid peptides, modifications can also enhance binding affinity and receptor selectivity, leading to more potent and targeted therapeutic effects. nih.gov
Furthermore, rational design is extensively used to develop fluorescent probes for biological imaging. nih.govrsc.org By incorporating amino acids with environmentally sensitive fluorophores, scientists can create peptides that change their fluorescence in response to specific events, such as binding to a target protein or entering a lipid-rich membrane. acs.orgacs.org For example, arylalkyne-extended phenylalanine analogs have been designed and synthesized to act as fluorescent probes whose photophysical properties are sensitive to their environment, making them useful for imaging applications. acs.orgacs.org This rational approach allows for the creation of sophisticated tools to interrogate complex biological phenomena with high precision. rsc.org
Research Findings Summary
| Strategy | Description | Key Findings & Impact | Citations |
|---|---|---|---|
| Incorporation of Dimethyl-Phe | Replacing standard Phenylalanine with analogs like 2',6'-dimethylphenylalanine (Dmp) in peptides. | Can significantly increase receptor binding affinity and selectivity depending on the position of substitution. Used to fine-tune the pharmacological profile of opioid peptides. | nih.gov |
| Site-Specific Bioconjugation | Attaching labels or molecules to Phenylalanine using methods like photoredox C-H functionalization or by incorporating UAAs with reactive handles (e.g., p-acetyl-phenylalanine). | Enables precise labeling of peptides and proteins for imaging or therapeutic purposes. Overcomes the challenge of modifying the chemically inert Phe side chain. | chemrxiv.org, chemrxiv.org, nih.gov |
| Orthogonal Protecting Groups | Using multiple, selectively removable protecting groups (e.g., base-labile Fmoc, acid-labile tBu, and hydrazine-labile Dde) in SPPS. | Allows for the synthesis of highly complex peptides, including branched, cyclic, and side-chain modified structures, with full control over the reaction sequence. | nih.gov, iris-biotech.de, sigmaaldrich.com, researchgate.net |
| Rational Design of Probes | Synthesizing and incorporating amino acids with specific functionalities, such as fluorophores, to create probes for biological systems. | Leads to the creation of advanced tools for biological imaging and sensing. Modified amino acids can report on their local environment through changes in fluorescence. | acs.org, nih.gov, acs.org, rsc.org |
Emerging Research Directions and Future Perspectives
Novel Applications in Targeted Therapeutics and Diagnostics Leveraging Peptide Design
The incorporation of Fmoc-2,4-dimethyl-DL-phenylalanine into peptide chains is a strategic design choice for developing next-generation therapeutics and diagnostics. The dimethylphenyl group provides a unique structural element that can significantly influence the biological activity and specificity of a peptide. chemimpex.com In targeted drug development, modifying peptides with such unnatural amino acids can enhance their efficacy. chemimpex.com
The bulky side chain of 2,4-dimethyl-DL-phenylalanine can be used to:
Modulate Receptor Binding: The size and shape of the dimethylphenyl group can be used to fine-tune the binding affinity and selectivity of a peptide for its specific biological target, such as a cell surface receptor or an enzyme's active site. This is crucial for designing drugs that act only on diseased cells, minimizing side effects.
Increase Proteolytic Stability: Peptides in the body are often quickly broken down by enzymes called proteases. The unusual structure of this amino acid can make the peptide more resistant to this degradation, allowing it to circulate in the body for longer and exert its therapeutic effect more effectively.
Enhance Pharmacokinetic Properties: The inclusion of fluorinated or other modified amino acids can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. chemimpex.com While not fluorinated, the principles of using modified amino acids like 2,4-dimethyl-DL-phenylalanine to optimize drug candidates are similar. chemimpex.com
In diagnostics, peptides containing this compound could be developed as highly specific probes for detecting biomarkers of disease. These peptides could be attached to imaging agents or biosensors, with the unique amino acid ensuring precise binding to the target molecule.
Exploration in Advanced Biomaterials for Tissue Engineering and Regenerative Medicine
Fmoc-protected amino acids, particularly those with aromatic side chains, are well-known for their ability to self-assemble into nanostructures like hydrogels. researchgate.netnih.gov These materials are of great interest for tissue engineering and regenerative medicine because they can mimic the natural extracellular matrix, providing a scaffold for cells to grow and form new tissue. nih.gov
While much of the existing research focuses on Fmoc-diphenylalanine (Fmoc-FF), the principles are readily extendable to this compound. researchgate.netnih.gov The self-assembly process is driven by a combination of interactions:
π-π Stacking: The aromatic fluorenyl groups of the Fmoc protector and the phenyl rings of the amino acid stack on top of each other. nih.gov
Hydrogen Bonding: The peptide backbones form hydrogen bonds, creating stable β-sheet structures. nih.gov
The introduction of the two methyl groups on the phenylalanine ring is expected to alter these interactions, potentially leading to biomaterials with novel properties. For example, the steric hindrance from the methyl groups could change the packing of the molecules, affecting the fiber diameter, pore size, and mechanical stiffness of the resulting hydrogel. nih.gov These properties are critical for tissue engineering applications, as they influence cell behavior, including adhesion, proliferation, and differentiation. Researchers are exploring how peptides incorporating this compound can be used to create bespoke scaffolds for regenerating specific tissues, such as bone, cartilage, or neural tissue.
Computational Modeling and Simulation of Peptide Interactions and Self-Assembly Processes
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the complex processes of peptide self-assembly at the atomic level. nih.govmdpi.comnih.gov These methods allow researchers to predict how peptides will interact and form larger structures, saving significant time and resources compared to purely experimental approaches.
For peptides containing this compound, simulations can provide insights into:
Early Stages of Aggregation: MD simulations can track the movements of individual peptide molecules in a solvent, revealing the initial interactions that lead to the formation of nanofibers and, eventually, a hydrogel. nih.gov
Structural Stability: By calculating the binding free energy, computational models can predict the stability of the resulting nanostructures. mdpi.com For example, simulations of nanobody-derived peptides have been used to estimate the binding free energy of a peptide-receptor complex. mdpi.com
Influence of the Dimethyl Group: Simulations can precisely model how the addition of the methyl groups on the phenyl ring affects the π-stacking and hydrogen bonding, thereby influencing the final morphology of the self-assembled material. nih.govnih.gov
These computational studies guide the rational design of new peptide sequences. By simulating various peptide designs before synthesizing them in the lab, researchers can identify candidates with the most promising properties for specific applications in therapeutics or biomaterials.
Table 1: Parameters Used in Molecular Dynamics Simulations of Peptide Self-Assembly
This table presents typical parameters and force fields used in simulations of phenylalanine-based peptides, which would be applicable to studies involving this compound.
| Parameter | Description | Typical Value/Method | Source |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | CHARMM22, AMBER99 | nih.govnih.gov |
| System Size | The number of atoms included in the simulation box. | 960 atoms (for 48 Phe molecules) | mdpi.comnih.gov |
| Temperature | The simulated temperature of the system, kept constant. | 300 K | nih.gov |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | mdpi.com |
| Integration Step | The time step for numerical integration of the equations of motion. | 0.001 ps to 2 fs | nih.gov |
| Analysis Method | Technique to calculate properties from the simulation trajectory. | Free-energy binding calculations, Root Mean Square Deviation (RMSD) | mdpi.com |
Development of Sustainable and Green Chemistry Approaches for this compound Synthesis
The chemical synthesis of peptides, particularly through the widely used Solid-Phase Peptide Synthesis (SPPS) method, has traditionally relied on large quantities of hazardous solvents and reagents. csic.es This has a significant environmental impact, prompting a major push towards developing "green" chemistry approaches for peptide synthesis. csic.esnih.gov These principles are directly applicable to the production of this compound and peptides containing it.
Key areas of research in greening peptide synthesis include:
Solvent Replacement: The most commonly used solvents in SPPS, such as N,N-dimethylformamide (DMF), are toxic and environmentally harmful. csic.es Researchers are actively identifying and testing greener alternative solvents. tandfonline.com A desirable green solvent should effectively dissolve the Fmoc-protected amino acids and reagents while being non-toxic and biodegradable. nih.gov
Process Optimization: New protocols are being developed to reduce waste and energy consumption. This includes "in situ" Fmoc removal, where the deprotection and coupling steps are combined, eliminating the need for extensive washing steps that consume large volumes of solvent. peptide.comrsc.org This can result in solvent savings of up to 75%. rsc.org
Alternative Catalysis: Biocatalytic methods, using enzymes to facilitate peptide bond formation, offer a highly efficient and environmentally friendly alternative to chemical catalysts. nih.gov
The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of peptide-based drugs and materials derived from this compound.
Table 2: Green Solvents Investigated for Solid-Phase Peptide Synthesis
This table lists some alternative solvents being explored to replace traditional, more hazardous ones in SPPS. The solubility of Fmoc-amino acids is a critical factor in their viability.
| Green Solvent | Source/Type | Key Properties | Source |
| Anisole | Plant/biomass-derived | Part of a mixture that can solubilize all Fmoc-amino acids. | tandfonline.com |
| N-Octylpyrrolidone (NOP) | Pyrrolidone-based | Used in mixtures to improve resin swelling and reagent solubility. | tandfonline.com |
| p-Cymene | Plant-derived | Considered environmentally sustainable. | tandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | A greener alternative to solvents like DMF and DCM. | tandfonline.com |
| Cyclopentyl methyl ether (CPME) | Ether | Listed as a greener solvent alternative. | tandfonline.com |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for incorporating Fmoc-2,4-dimethyl-DL-phenylalanine into solid-phase peptide synthesis (SPPS)?
- Methodology : Use standard Fmoc-SPPS protocols with coupling reagents like HBTU/HOBt or DIC/Oxyma. Ensure proper activation of the carboxyl group, given the steric hindrance from the 2,4-dimethyl substituents. Pre-activation (10–15 min) in DMF or NMP improves coupling efficiency. Monitor completion via Kaiser test or HPLC. Post-synthesis, cleave the peptide using TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to retain side-chain integrity .
Q. How can the enantiomeric purity of this compound be validated during peptide synthesis?
- Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and isocratic elution (hexane:IPA:TFA). Compare retention times to enantiopure standards. Alternatively, use circular dichroism (CD) to assess optical activity in the 190–250 nm range. Mass spectrometry (MS) confirms molecular weight but not stereochemistry.
Q. What solvent systems are optimal for dissolving this compound in peptide coupling reactions?
- Methodology : Use polar aprotic solvents like DMF or NMP, which solubilize the Fmoc group and minimize aggregation. For problematic cases, add 10% v/v DMSO or 0.1 M LiCl to disrupt hydrophobic interactions. Sonication (10–20 min) at 30–40°C enhances dissolution .
Advanced Research Questions
Q. How do the 2,4-dimethyl groups influence the conformational dynamics of peptides containing this compound?
- Methodology : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models. Compare backbone dihedral angles (φ/ψ) and side-chain rotamer distributions to non-methylated analogs. Experimentally, use 2D-NMR (NOESY, TOCSY) to detect intramolecular contacts and assess steric constraints .
Q. What are the kinetic implications of using this compound in supramolecular hydrogel formation?
- Methodology : Monitor gelation kinetics via time-resolved rheology (e.g., oscillatory shear at 1 Hz) and correlate with pH triggers (e.g., glucono-δ-lactone). Compare storage (G') and loss (G'') moduli to Fmoc-phenylalanine hydrogels. Use TEM/SEM to visualize fiber morphology and assess the impact of methyl groups on network density.
Q. How does the stereochemistry (DL vs. L) of Fmoc-2,4-dimethyl-phenylalanine affect protease resistance in therapeutic peptides?
- Methodology : Incubate peptides with trypsin/chymotrypsin and quantify degradation via LC-MS. Compare half-lives (t½) of DL- and L-configurations. Perform X-ray crystallography or docking studies to analyze enzyme-substrate interactions, focusing on methyl group steric clashes with protease active sites .
Q. Can this compound enhance the stability of peptide-drug conjugates (PDCs) in serum?
- Methodology : Synthesize PDCs with and without the methylated residue. Conduct serum stability assays (37°C, 10% FBS) and quantify intact conjugate levels via LC-MS/MS at 0, 6, 12, and 24 hr. Correlate stability with logP values (measured via shake-flask method) to assess hydrophobicity-driven protection.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
